molecular formula C8H15NO3 B2406785 1-Oxa-6-azaspiro[3.4]octane acetate CAS No. 2225141-35-3

1-Oxa-6-azaspiro[3.4]octane acetate

Cat. No. B2406785
CAS RN: 2225141-35-3
M. Wt: 173.212
InChI Key: DFOSWHFJYRPMBZ-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.4]octane acetate is a chemical compound used as a pharmaceutical intermediate in synthetic chemistry . It is a fused solid with a white to cream appearance .


Synthesis Analysis

The synthesis of 1-Oxa-6-azaspiro[3.4]octane acetate involves several steps. The residue from the combined filtrate and washings is purified by column chromatography to afford the compound . Another approach involves the annulation of the cyclopentane ring .


Molecular Structure Analysis

The molecular formula of 1-Oxa-6-azaspiro[3.4]octane acetate is C6H11NO . Its InChI code is 1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 .


Physical And Chemical Properties Analysis

1-Oxa-6-azaspiro[3.4]octane acetate has a molecular weight of 113.16 . It has a density of 1.08 g/cm3 and a boiling point of 186.424ºC at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Diversity

1-Oxa-6-azaspiro[3.4]octane acetate and related compounds have been synthesized through robust and economically feasible routes. These compounds are designed as multifunctional modules for drug discovery due to their novel and diverse structures. Notably, enantioselective approaches to these spirocycles have been reported, emphasizing their potential in the pharmaceutical industry (Li, Rogers-Evans, & Carreira, 2013).

Rearrangement and Transformation

An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been described, leading to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This synthesis demonstrates the chemical versatility and potential application of these compounds in creating complex molecular structures (Adamovskyi et al., 2014).

Conformational Analysis

1-Oxa-6-azaspiro[3.4]octane derivatives have been analyzed using NMR spectroscopy to determine their structural and conformational properties. This analysis provides insights into the steric and electronic effects of substituents, which is crucial for understanding their biological activity and chemical reactivity (Montalvo-González & Ariza-Castolo, 2012).

Biological Activity Core

These compounds are found at the core of several natural and synthetic products with significant biological activities. The novel skeletons of these spiroaminals make them challenging targets for chemical synthesis, indicating their importance in medicinal chemistry and drug design (Sinibaldi & Canet, 2008).

Stereoselectivity in Biological Systems

The stereochemistry of 1-oxaspiro[2.5]octane moieties is pivotal in the biological action of many active spiroepoxide compounds. Studies have shown that yeast epoxide hydrolase exhibits a preference for O-axial C3 epimers of these compounds, which is essential for understanding their enzymatic detoxification and biological interactions (Weijers et al., 2007).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

The primary targets of 1-Oxa-6-azaspiro[3This compound is a pharmaceutical intermediate , which suggests it may be used in the synthesis of various drugs, each with potentially different targets

Mode of Action

The mode of action of 1-Oxa-6-azaspiro[3As a pharmaceutical intermediate , its mode of action would depend on the final compound it is used to synthesize. The interaction with its targets and any resulting changes would be specific to these compounds.

Biochemical Pathways

The specific biochemical pathways affected by 1-Oxa-6-azaspiro[3As a pharmaceutical intermediate , it is likely involved in various biochemical pathways depending on the final compound it is used to synthesize.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Oxa-6-azaspiro[3As a pharmaceutical intermediate , its pharmacokinetic properties would be specific to the final compound it is used to synthesize.

Result of Action

The molecular and cellular effects of 1-Oxa-6-azaspiro[3As a pharmaceutical intermediate , its effects would be specific to the final compound it is used to synthesize.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Oxa-6-azaspiro[3As a pharmaceutical intermediate , these factors would be specific to the final compound it is used to synthesize.

properties

IUPAC Name

acetic acid;1-oxa-7-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H4O2/c1-3-7-5-6(1)2-4-8-6;1-2(3)4/h7H,1-5H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSWHFJYRPMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNCC12CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-6-azaspiro[3.4]octane acetate

CAS RN

2225141-35-3
Record name 1-oxa-6-azaspiro[3.4]octane acetate
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